molecular formula C8H10BrN B1338005 4-(3-Bromopropyl)pyridine CAS No. 40337-66-4

4-(3-Bromopropyl)pyridine

Cat. No. B1338005
CAS RN: 40337-66-4
M. Wt: 200.08 g/mol
InChI Key: WRRGKVSSGVGACC-UHFFFAOYSA-N
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Description

“4-(3-Bromopropyl)pyridine” is an organic compound with the molecular formula C8H10BrN . It is a member of the pyridine family, which are heterocyclic compounds that are important in numerous bioactive molecules .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromopropyl)pyridine” consists of a pyridine ring attached to a three-carbon chain that ends with a bromine atom . The InChIKey for this compound is WRRGKVSSGVGACC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(3-Bromopropyl)pyridine” has a molecular weight of 200.08 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 79.3 . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Directed Deprotonation-Transmetalation Routes : The regioselective C-4 deprotonation of 3-bromopyridine provides a flexible pathway to 4-substituted and 3,4-disubstituted pyridines, demonstrating the pivotal role of 4-(3-Bromopropyl)pyridine in synthesizing complex pyridine derivatives. This process is vital for creating building blocks used in pharmaceuticals and materials science (Karig, Spencer, & Gallagher, 2001).

  • Synthesis of Novel Pyridine-Based Derivatives : Through Suzuki cross-coupling reactions, novel pyridine derivatives have been synthesized from commercially available precursors, showcasing the compound's utility in drug discovery and the development of materials with potential liquid crystal applications (Ahmad et al., 2017).

  • Saccharide Recognition-Induced Transformation : The study of co-oligomers involving 4-pyridone and 4-alkoxypyridine rings reveals the compound's role in saccharide recognition and supramolecular transformation, which has implications for the development of sensors and responsive materials (Abe et al., 2008).

  • Regioselective Assembly of Pyridines : Demonstrates the compound's role in the highly regioselective assembly of di- or trisubstituted pyridines, essential for the synthesis of complex molecular structures used in pharmaceuticals and agrochemicals (Sha, Shen, & Wu, 2013).

Environmental and Biological Applications

  • Antimicrobial and Environmental Applications : Modified poly(4-vinyl pyridine) particles with various functional groups, including those derived from 4-(3-Bromopropyl)pyridine, show significant antimicrobial properties and enhanced absorption capabilities, indicating potential for water purification and antimicrobial applications (Sahiner & Yasar, 2013).

  • Dye-Sensitized Solar Cells Performance Enhancement : A study on the use of pyridinyl-functionalized ionic liquid additives, potentially derivable from 4-(3-Bromopropyl)pyridine, demonstrates an improvement in the efficiency and stability of dye-sensitized solar cells, highlighting its importance in renewable energy technologies (Xu et al., 2013).

properties

IUPAC Name

4-(3-bromopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRGKVSSGVGACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508768
Record name 4-(3-Bromopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)pyridine

CAS RN

40337-66-4
Record name 4-(3-Bromopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.0 g of 4-pyridinepropanol was dissolved in 90 ml of chloroform, 9.4 g of carbon tetrabromide and 7.5 g of triphenylphosphine was added under ice cooling, and the mixture was stirred for 2 hours. Ether was added to the reaction solution, and the mixture was extracted with 1N hydrochloric acid, and then the aqueous layer was washed with ether. The aqueous layer was adjusted to be basic with 6N sodium hydroxide, and extracted with ether. The organic layer was dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated under reduced pressure to give 4.86 g of 4-(3-bromopropyl)pyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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